molecular formula C21H17BrN2O5S B10952861 Ethyl 5-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

Ethyl 5-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B10952861
M. Wt: 489.3 g/mol
InChI Key: PIVPBLIGAUCEDH-UHFFFAOYSA-N
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Description

ETHYL 5-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a bromophenoxy group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles/Electrophiles: Various halides, amines, and other reactive species

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 5-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 5-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C21H17BrN2O5S

Molecular Weight

489.3 g/mol

IUPAC Name

ethyl 5-[[5-[(4-bromophenoxy)methyl]furan-2-carbonyl]amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C21H17BrN2O5S/c1-3-27-21(26)18-12(2)16(10-23)20(30-18)24-19(25)17-9-8-15(29-17)11-28-14-6-4-13(22)5-7-14/h4-9H,3,11H2,1-2H3,(H,24,25)

InChI Key

PIVPBLIGAUCEDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Br)C#N)C

Origin of Product

United States

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